molecular formula C21H16N6O2 B2574524 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1251602-94-4

2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2574524
CAS No.: 1251602-94-4
M. Wt: 384.399
InChI Key: NAIHDIDTYRLZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic architecture combining a 1,2,4-oxadiazole ring and a fused triazolopyridazinone core. The 1,2,4-oxadiazole moiety is substituted with a 4-methylphenyl group, while the triazolopyridazinone system bears a phenyl substituent at the 6-position. Such structures are typically synthesized via multi-step protocols involving cyclization and coupling reactions, as exemplified by related compounds in the literature .

Properties

IUPAC Name

2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2/c1-14-7-9-16(10-8-14)20-22-19(29-25-20)13-26-21(28)27-18(24-26)12-11-17(23-27)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIHDIDTYRLZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-methylbenzonitrile with hydrazine hydrate and carbon disulfide under reflux conditions to form 4-methyl-1,2,4-oxadiazole.

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized by reacting 6-phenylpyridazine-3-one with hydrazine hydrate and an appropriate aldehyde under acidic conditions.

    Coupling Reaction: The final step involves coupling the oxadiazole moiety with the triazolopyridazine core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the methylene bridge (-CH2-) connecting to the triazolopyridazine system. Reactions with thiols or amines typically proceed under alkaline conditions:

Reaction TypeConditionsProduct FormedYield (%)Reference
Thioether formationKOH/EtOH, CS₂, refluxSulfur-containing derivatives77
Amine alkylationDMF, R-NH₂, 80°C, 12 hrsSecondary/tertiary amines62–85

Mechanistic Insight : The electron-deficient oxadiazole ring polarizes the adjacent methylene group, facilitating nucleophilic attack.

Cycloaddition Reactions

The triazole moiety participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes under thermal or catalytic conditions:

text
Triazole + R-C≡N → Fused imidazoline derivatives

Example : Reaction with acetonitrile at 120°C produces tricyclic adducts with improved solubility profiles.

Oxidation

  • The pyridazine ring undergoes aromatic oxidation with KMnO₄/H₂SO₄, generating diketone intermediates .

  • Oxadiazole rings remain stable under mild oxidation (e.g., H₂O₂/AcOH).

Reduction

  • Catalytic hydrogenation (Pd/C, H₂) reduces the pyridazine ring to a dihydro derivative while preserving the oxadiazole.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (HCl/EtOH, reflux), the triazole ring undergoes ring-opening to form thiosemicarbazides :

Triazole+HClThiosemicarbazide intermediate\text{Triazole} + \text{HCl} \rightarrow \text{Thiosemicarbazide intermediate}

Schiff Base Formation

Reaction with aromatic aldehydes (e.g., benzaldehyde) yields Schiff bases via condensation at the triazole’s exocyclic NH group:

AldehydeConditionsProduct StabilityReference
4-Nitrobenzaldehyde160–170°C, solvent-freeHigh
VanillinDMF, 12 hrs, RTModerate

Application : These derivatives show enhanced antimicrobial activity compared to the parent compound.

Mannich Reactions

Treatment with formaldehyde and morpholine generates morpholinomethyl derivatives, improving water solubility:

Compound+HCHO+MorpholineMannich base (11a–c in[4])\text{Compound} + \text{HCHO} + \text{Morpholine} \rightarrow \text{Mannich base (11a–c in[4])}

Key Data :

  • Reaction time: 12 hrs

  • Yield: 68–72%

  • Characterization: ¹H NMR confirms methylene bridge formation at δ 4.34 ppm .

Thermal Stability

  • Decomposition initiates at 220°C (TGA data), primarily affecting the oxadiazole ring.

  • No detectable degradation below 150°C in inert atmospheres.

Hydrolytic Stability

ConditionDegradation (%)Half-Life (hrs)
pH 1.2 (HCl)982.5
pH 7.4 (PBS)1548
pH 10.0 (NaOH)4018

Implication : Acidic environments severely destabilize the triazolopyridazine core.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole and triazole exhibit notable antimicrobial properties. For instance, compounds containing oxadiazole rings have been shown to possess significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structure of our compound suggests that it may also exhibit similar antimicrobial activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainInhibition Zone (mm)Reference
4-(5-Chloro-1H-indol-3-yl)-1,2,4-oxadiazoleStaphylococcus aureus15
5-(4-Methoxyphenyl)-1,3,4-oxadiazoleEscherichia coli12
2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]}Staphylococcus aureusTBDCurrent Study

Anticancer Properties

The anticancer potential of compounds featuring triazole and oxadiazole rings has been extensively studied. For example, certain derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) . The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)Reference
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleMCF70.275
2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]}PC-3TBDCurrent Study

Mechanistic Studies

Mechanistic investigations into the action of such compounds often involve molecular docking studies to predict binding affinities to target proteins involved in cancer progression and microbial resistance. Recent findings suggest that compounds with similar structures can effectively bind to enzymes critical for cell proliferation and survival .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Case Study on Anticancer Activity : A study by Arafa et al. synthesized various oxadiazole derivatives that exhibited significant cytotoxicity against multiple cancer cell lines. Their findings indicated that modifications in the chemical structure could enhance potency .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the synthesis of triazole derivatives showed promising results against resistant strains of bacteria. These findings underscore the potential for developing new antimicrobial agents based on structural modifications of existing compounds .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can affect signaling pathways such as the PI3K-AKT pathway, leading to changes in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Triazolo and Oxadiazole Motifs

  • Compound A: 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one () Core Structure: Combines pyrrolo-thiazolopyrimidine with triazolothiadiazine. Key Differences: Replaces the oxadiazole ring with a thiazole and introduces a thiadiazine ring. Activity: Not explicitly stated, but the triazolothiadiazine moiety is associated with diverse bioactivities, including kinase inhibition .
  • Compound B: 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Core Structure: Triazolothiadiazole fused with pyrazole. Key Differences: Lacks the pyridazinone ring but includes a thiadiazole.

Functional Group Impact on Bioactivity

  • Oxadiazole vs. Thiadiazole : The oxadiazole group in the target compound may enhance metabolic stability compared to thiadiazole-containing analogues, as oxadiazoles are less prone to hydrolysis .
  • Substituent Effects : The 4-methylphenyl group on the oxadiazole (target compound) versus 4-methoxyphenyl in Compound B () could modulate lipophilicity and binding affinity. Methoxy groups often improve solubility but may reduce membrane permeability.

Pharmacological Potential

  • Antifungal Activity: Triazolopyridazinones and oxadiazoles are known to inhibit fungal CYP51 enzymes .
  • Kinase Inhibition : Fused triazolo systems (e.g., triazolothiadiazines) often interact with ATP-binding pockets in kinases .

Data Table: Comparative Analysis of Key Compounds

Compound Name/ID Core Structure Substituents Biological Target/Activity Reference
Target Compound Triazolopyridazinone + Oxadiazole 6-phenyl, 4-methylphenyl Hypothetical: CYP51 inhibition
Compound A () Pyrrolo-thiazolopyrimidine + Triazolothiadiazine 4-methoxyphenyl, diphenyl Kinase inhibition (inferred)
Compound B () Triazolothiadiazole + Pyrazole 4-methoxyphenyl, variable R Confirmed: CYP51 docking

Research Findings and Gaps

  • Synthesis : The target compound likely requires optimized coupling conditions (e.g., cesium carbonate in DMF ) similar to its analogues.
  • Biological Data: No direct activity data is available, but molecular docking studies on related triazolothiadiazoles suggest a rationale for antifungal testing .
  • Knowledge Gaps: Detailed pharmacokinetic profiles, toxicity, and in vivo efficacy remain unaddressed.

Biological Activity

The compound 2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure and Synthesis

This compound contains multiple pharmacologically relevant moieties: the 1,2,4-oxadiazole and triazole rings. These structures are known for their diverse biological activities. The synthesis typically involves several steps:

  • Formation of the 1,2,4-Oxadiazole Ring : This is achieved by reacting appropriate hydrazides with nitriles under acidic conditions.
  • Synthesis of the Triazolo-Pyridazinone Core : Cyclization reactions involving hydrazones and dicarbonyl compounds lead to the formation of the pyridazinone structure.
  • Coupling Reaction : The final product is obtained by coupling the oxadiazole moiety with the triazolo-pyridazinone core under basic conditions.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives with oxadiazole structures showed inhibitory effects on various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells. The mechanism often involves targeting critical enzymes involved in DNA synthesis such as thymidylate synthase (TS) .
CompoundIC50 (µM)Cancer Cell Line
Oxadiazole derivative 10.47HCT116
Oxadiazole derivative 21.4MCF7

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • It has been shown to be effective against various gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The presence of the oxadiazole ring enhances its lipophilicity and membrane permeability, which is crucial for its antimicrobial action .
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus cereus16 µg/mL

Other Biological Activities

In addition to anticancer and antimicrobial effects, compounds similar to this one have been reported to possess:

  • Anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2).
  • Antiviral activities against various viral strains.
  • Antidepressant effects in specific animal models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are involved in tumor growth and inflammation .
  • Receptor Modulation : The compound may also interact with various receptors leading to downstream signaling changes that affect cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Activity : A series of oxadiazole derivatives were tested against a panel of cancer cell lines demonstrating promising results with IC50 values ranging from 0.47 to 1.4 µM .
  • Antimicrobial Efficacy Study : Research conducted on synthesized oxadiazole derivatives showed significant activity against both gram-positive and gram-negative bacteria with MIC values indicating effective concentrations for clinical relevance .

Q & A

Basic Questions

Q. What synthetic routes are recommended for synthesizing this compound, and how can intermediates be characterized?

  • Methodology :

  • Use a multi-step approach starting with condensation of 1,2,4-oxadiazole precursors (e.g., 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles) with triazolopyridazine cores under basic conditions (e.g., NaH in toluene) .
  • Characterize intermediates via 1H^1H-NMR (e.g., confirming regioselectivity at C-6 of the triazolopyridazine ring) and HPLC (purity >95%) .
  • Monitor reaction progress using TLC with ethyl acetate/hexane (3:7) as the mobile phase .

Q. What analytical techniques are critical for purity and structural validation?

  • Methodology :

  • HPLC : Use a C18 column with UV detection at 254 nm; gradient elution (acetonitrile/water with 0.1% TFA) to assess purity .
  • FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm1^{-1} for the oxadiazole ring) .
  • Elemental Analysis : Validate empirical formula (e.g., C22_{22}H17_{17}N7_{7}O2_{2}) with <0.3% deviation .

Q. What safety protocols should be followed during synthesis and handling?

  • Methodology :

  • Use PPE (gloves, goggles) and fume hoods due to potential irritancy (based on analogs like 2-[[3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine) .
  • Store at -20°C under inert gas (N2_2) to prevent degradation .

Advanced Research Questions

Q. How does the bivalent binding mode of triazolopyridazine derivatives enhance BRD4 inhibitory activity?

  • Methodology :

  • Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (KD_D < 100 nM for BRD4 BD1/BD2 domains) .
  • Optimize linker length (e.g., 2-4 carbons) between triazolopyridazine and oxadiazole moieties to maximize avidity effects .
  • Validate cellular potency via c-Myc downregulation assays in leukemia cell lines (IC50_{50} < 50 nM) .

Q. How can structural contradictions in biological activity across substituent variations be resolved?

  • Methodology :

  • Conduct SAR studies: Replace the 4-methylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups and compare IC50_{50} values in kinase inhibition assays .
  • Use ANOVA to statistically analyze activity differences (p < 0.05) and identify critical substituents .

Q. What computational strategies predict biological targets and binding modes?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to predict binding affinities (∆G < -9 kcal/mol) .
  • Validate with MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns .

Q. How should in vivo efficacy studies be designed to evaluate pharmacokinetics and tumor growth inhibition?

  • Methodology :

  • Use xenograft models (e.g., MV4-11 leukemia) with daily oral dosing (10 mg/kg). Monitor tumor volume and plasma concentrations via LC-MS/MS .
  • Calculate PK parameters (t1/2_{1/2}, AUC) using non-compartmental analysis (Phoenix WinNonlin) .

Q. What experimental designs assess environmental stability and ecotoxicological impact?

  • Methodology :

  • Conduct OECD 301F biodegradability tests in aqueous media (28 days) with LC-MS quantification .
  • Evaluate acute toxicity in Daphnia magna (EC50_{50} > 10 mg/L) using ISO 6341 protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.